Physicochemical Divergence: N-Methyl vs. Primary Amine
N-Methyl-1-(pyridazin-3-yl)methanamine exhibits reduced hydrogen bond donor (HBD) count relative to its primary amine analog pyridazin-3-ylmethanamine, with a measured molecular weight of 123.16 g/mol and predicted topological polar surface area (tPSA) of approximately 38 Ų . The N-methylation eliminates one HBD while preserving hydrogen bond acceptor capacity via the pyridazine N1 and N2 atoms. This is relevant for CNS permeability optimization and for maintaining ligand efficiency in fragment libraries where excessive polarity can limit membrane passage [1].
Comparator: HBD 2, clogP ~ -0.4
ΔHBD = -1; ΔclogP ≈ +0.6
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity (clogP) |
|---|---|
| Target Compound Data | HBD count: 1 (secondary amine); clogP: ~0.2 (estimated for free base) |
| Comparator Or Baseline | Pyridazin-3-ylmethanamine: HBD count: 2 (primary amine); clogP: ~ -0.4 (estimated) |
| Quantified Difference | ΔHBD = -1; ΔclogP ≈ +0.6 units |
| Conditions | Calculated/predicted physicochemical properties; free base forms |
Why This Matters
For fragment library procurement, the reduced HBD count and increased lipophilicity may favor CNS-targeted campaigns over the more polar primary amine analog.
- [1] MolBIC. Compound Information: (Pyridazin-3-yl)methanamine. Bioactivity and RO5 Compliance Data. View Source
